molecular formula C12H9NO5S B1304281 Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate CAS No. 91041-18-8

Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate

Cat. No.: B1304281
CAS No.: 91041-18-8
M. Wt: 279.27 g/mol
InChI Key: BYAMNBQBFALVSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate (CAS: 91041-18-8) is a heterocyclic organic compound featuring a thiophene ring substituted with a methyl carboxylate group at position 2 and a 2-nitrophenoxy group at position 2. Its molecular formula is C₁₂H₉NO₅S, with a molecular weight of 279.27 g/mol .

Properties

IUPAC Name

methyl 3-(2-nitrophenoxy)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5S/c1-17-12(14)11-10(6-7-19-11)18-9-5-3-2-4-8(9)13(15)16/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYAMNBQBFALVSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377545
Record name methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91041-18-8
Record name methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate typically involves the reaction of 2-nitrophenol with 3-bromo-2-thiophenecarboxylic acid methyl ester. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or alcohols.

    Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Amines or alcohols in the presence of a base like sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Reduction: Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate.

    Substitution: Various substituted esters or amides.

    Oxidation: Thiophene sulfoxides or sulfones.

Scientific Research Applications

Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the synthesis of materials with specific electronic properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate and its derivatives depends on the specific application. For instance, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.

Comparison with Similar Compounds

Methyl 3-(4-nitrophenoxy)-2-thiophenecarboxylate (CAS: 103790-37-0)

  • Structure: Differs in the nitro group position (para instead of ortho on the phenoxy ring).
  • Applications : Likely used in similar contexts but may exhibit distinct pharmacokinetic profiles due to reduced steric effects.

Methyl 3-(4-chloro-2-nitrophenoxy)-2-thiophenecarboxylate (CAS: 91041-13-3)

  • Structure: Incorporates a chlorine atom at the para position of the phenoxy ring alongside the ortho-nitro group.
  • This could make it suitable for herbicidal applications, as seen in related sulfonylurea herbicides .

Substituted Phenoxy Derivatives

Methyl 3-(2,4-dinitrophenoxy)-2-thiophenecarboxylate (CAS: 104636-76-2)

  • Structure: Features two nitro groups (positions 2 and 4) on the phenoxy ring.
  • Impact : Enhanced electron-withdrawing effects increase electrophilicity, making this compound more reactive in coupling reactions. However, reduced solubility in polar solvents may limit biological applications .

Methyl 3-(2,4-diaminophenoxy)-2-thiophenecarboxylate (CAS: 104636-77-3)

  • Structure: Replaces nitro groups with amino (-NH₂) substituents.
  • Impact: Amino groups act as electron donors, increasing nucleophilicity. This derivative may serve as an intermediate for synthesizing dyes or polymers .

Functionalized Thiophenecarboxylates with Sulfonyl/Amino Groups

Methyl 3-(phenylamino)-2-thiophenecarboxylate (CAS: Not provided)

  • Structure: Substitutes the phenoxy group with a phenylamino (-NHPh) moiety.
  • Impact: The amino group enhances hydrogen-bonding capability, improving solubility in protic solvents. Such derivatives are often used in medicinal chemistry for drug discovery .

Methyl 3-(trifluoroethylsulfonylamino-phenoxy)-2-thiophenecarboxylate (CAS: 882747-52-6)

  • Structure: Incorporates a trifluoroethylsulfonyl group on the phenoxy ring.
  • Impact : The trifluoromethyl group introduces strong hydrophobicity and metabolic stability, making this compound a candidate for agrochemical or pharmaceutical use .

Agrochemical Derivatives

Thifensulfuron-methyl (CAS: 79277-27-3)

  • Structure : Contains a triazine ring linked via sulfonylurea to the thiophenecarboxylate core.
  • Impact: The triazine group enhances herbicidal activity by inhibiting acetolactate synthase (ALS) in plants. This contrasts with this compound, which lacks the sulfonylurea bridge critical for ALS inhibition .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Applications/Properties Reference
This compound 2-nitrophenoxy 279.27 91041-18-8 Intermediate, potential agrochemical
Methyl 3-(4-nitrophenoxy)-2-thiophenecarboxylate 4-nitrophenoxy 279.27 103790-37-0 Research intermediate
Methyl 3-(2,4-dinitrophenoxy)-2-thiophenecarboxylate 2,4-dinitrophenoxy 324.27 104636-76-2 High reactivity in synthesis
Thifensulfuron-methyl Triazine-sulfonylurea 387.39 79277-27-3 Herbicide (ALS inhibitor)
Methyl 3-(4-chloro-2-nitrophenoxy)-2-thiophenecarboxylate 4-chloro-2-nitrophenoxy 313.72 91041-13-3 Herbicidal research

Biological Activity

Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a nitrophenoxy group and a methyl ester. The presence of the nitro group is significant as it can undergo bioreduction, leading to reactive intermediates that may interact with cellular macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacterial strains, possibly through interference with metabolic pathways essential for bacterial survival .
  • Anticancer Activity : It mimics peptide sequences that inhibit Akt kinase activity, a crucial pathway in cell proliferation and survival. By inhibiting this kinase, the compound can reduce cancer cell growth .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

Activity Type Target Effect Reference
AntimicrobialVarious bacterial strainsInhibition of growth
AnticancerAkt kinaseReduced cell proliferation
HerbicidalAcetolactate synthaseInhibition leading to weed control
Cyclic nucleotide suppressioncAMP/cGMP signalingReduced levels in response to agonists

Case Studies

  • Anticancer Research : A study investigated the effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth at concentrations below 10 µM, suggesting its potential as a therapeutic agent against specific cancers .
  • Herbicidal Activity : Research demonstrated that this compound effectively inhibits acetolactate synthase, an enzyme critical for amino acid synthesis in plants. This inhibition leads to selective weed control without harming crops such as soybeans and corn .
  • Cyclic Nucleotide Modulation : Another study highlighted its role in suppressing cAMP and cGMP levels in different cell lines, indicating its potential as a modulator in signaling pathways associated with various diseases .

Q & A

Q. What are the established synthetic routes for Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate, and what catalysts are typically employed?

Synthesis typically involves coupling a 2-nitrophenol derivative with a methyl 2-thiophenecarboxylate precursor. A common method uses N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to facilitate esterification or amidation reactions under anhydrous conditions . For example, analogous protocols involve refluxing reactants in dry dichloromethane (CH₂Cl₂) under nitrogen, followed by purification via reverse-phase HPLC with methanol-water gradients . Yield optimization may require adjusting stoichiometric ratios of reagents (e.g., 1.2 equivalents of anhydrides or acyl chlorides) .

Q. Which spectroscopic and chromatographic methods are recommended for structural confirmation and purity analysis?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming substituent positions on the thiophene and phenoxy rings. For instance, the methoxy group (COOCH₃) typically appears as a singlet near δ 3.8–4.0 ppm in ¹H NMR, while aromatic protons on the 2-nitrophenoxy moiety show splitting patterns consistent with para-substitution .
  • Infrared (IR) Spectroscopy: Key absorption bands include C=O (ester, ~1700 cm⁻¹), C-O (ester, ~1250 cm⁻¹), and NO₂ (asymmetric stretch, ~1520 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with gradients (e.g., 30%→100% methanol) ensures purity (>95%) and identifies byproducts .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction using the SHELX software suite (e.g., SHELXL for refinement, SHELXD for structure solution) is ideal for resolving bond angles, torsion angles, and intermolecular interactions. For example, SHELX can model the thiophene ring’s planarity and the nitro group’s orientation relative to the phenoxy moiety . High-resolution data (≤1.0 Å) are essential for detecting subtle conformational changes induced by steric hindrance or electronic effects .

Q. What experimental strategies are effective for evaluating HDAC or PKC inhibitory activity?

  • Enzyme Inhibition Assays: Recombinant HDAC/PKC isoforms are incubated with the compound at varying concentrations (e.g., 0.1–100 µM). Activity is quantified via fluorometric or colorimetric substrates (e.g., acetylated lysine for HDACs, phosphorylated peptides for PKCs) .
  • IC₅₀ Determination: Dose-response curves (log[inhibitor] vs. normalized activity) identify potency. For example, structurally similar thiophene derivatives exhibit IC₅₀ values in the low micromolar range for HDAC6 .
  • Selectivity Profiling: Compare inhibition across isoforms (e.g., HDAC1 vs. HDAC6) to assess specificity, using inhibitors like trichostatin A as controls .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Substituent Variation: Introduce electron-withdrawing groups (e.g., -CF₃) on the phenoxy ring to enhance electrophilicity and HDAC binding . Alternatively, modify the thiophene’s carboxylate with bulkier esters (e.g., tert-butyl) to improve membrane permeability .
  • Bioisosteric Replacement: Replace the nitro group with a sulfonamide (-SO₂NH₂) to modulate solubility and target engagement, as seen in sulfonylurea herbicides .
  • Computational Modeling: Molecular docking (e.g., AutoDock Vina) predicts binding modes to HDAC catalytic pockets, prioritizing derivatives with optimal hydrogen-bonding and hydrophobic interactions .

Q. What analytical challenges arise in characterizing nitroaromatic-thiophene hybrids, and how are they addressed?

  • Photodegradation: Nitro groups can cause photolytic decomposition. Solutions include conducting NMR/HPLC under low-light conditions and storing samples in amber vials .
  • Tautomerism: Thiophene rings may exhibit keto-enol tautomerism, complicating NMR interpretation. Variable-temperature NMR (e.g., 25°C to −40°C) can stabilize dominant tautomers .
  • Crystallization Difficulties: Poor crystal growth due to flexible side chains is mitigated by vapor diffusion methods (e.g., ether into CH₂Cl₂ solutions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.